molecular formula C11H17NO B2436606 3-(2-Phenylethoxy)propan-1-amine CAS No. 16728-65-7

3-(2-Phenylethoxy)propan-1-amine

Cat. No.: B2436606
CAS No.: 16728-65-7
M. Wt: 179.263
InChI Key: ONEOQRJTHAYVJL-UHFFFAOYSA-N
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Description

3-(2-Phenylethoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by a phenylethoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(2-Phenylethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2-phenylethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

3-(2-Phenylethoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

3-(2-Phenylethoxy)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical derivatives.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Phenylethoxy)propan-1-amine can be compared with other similar compounds, such as:

    3-Phenylpropylamine: This compound has a similar structure but lacks the ethoxy group. It is used in the synthesis of various pharmaceuticals and has different chemical properties and reactivity.

    2-Phenylethylamine: This compound has a shorter carbon chain and is a naturally occurring monoamine found in the human brain.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-phenylethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEOQRJTHAYVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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